Deferoxamine Mesylate

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1968 and is indicated for hemochromatosis and has 2 investigational indications.

See also: Deferoxamine (has active moiety).

Eigenschaften

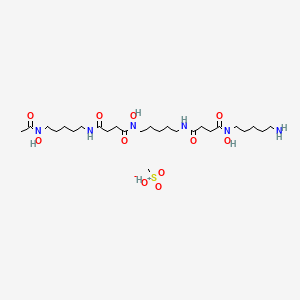

IUPAC Name |

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIJAWJANBQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037649 | |

| Record name | Deferoxamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-14-7 | |

| Record name | Deferoxamine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferoxamine mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferoxamine mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deferoxamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deferoxamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFEROXAMINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TKO7EO6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Deferoxamine Mesylate in the Inhibition of Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Deferoxamine mesylate (DFO), a clinically approved iron chelator, has garnered significant attention for its potent anti-ferroptotic properties. This technical guide provides an in-depth exploration of the mechanisms by which DFO inhibits ferroptosis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Introduction to Ferroptosis

Ferroptosis is a unique form of programmed cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS) and is dependent on the presence of intracellular iron.[1] It is morphologically and biochemically distinct from other cell death modalities such as apoptosis and necrosis. The core events of ferroptosis involve the irondependent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis.

The induction of ferroptosis can be triggered by the inhibition of key antioxidant systems, most notably the cystine/glutamate antiporter (System Xc-) and the enzyme Glutathione Peroxidase 4 (GPX4).[2] System Xc- imports cystine for the synthesis of glutathione (GSH), an essential cofactor for GPX4. GPX4, in turn, detoxifies lipid peroxides, thereby protecting the cell from oxidative damage.

This compound: Mechanism of Action in Ferroptosis Inhibition

This compound is a hexadentate iron chelator with a high affinity for ferric iron (Fe³⁺). Its primary mechanism in preventing ferroptosis lies in its ability to sequester intracellular labile iron, making it unavailable to participate in the Fenton reaction.[3] The Fenton reaction is a critical step in the generation of highly reactive hydroxyl radicals, which are potent initiators of lipid peroxidation.

By chelating iron, DFO effectively breaks the cycle of iron-dependent oxidative damage that is central to ferroptosis. This action prevents the accumulation of lipid ROS, thereby preserving the integrity of cellular membranes and preventing cell death.

Key Signaling Pathways Modulated by this compound

DFO's inhibitory effect on ferroptosis is mediated through its influence on several critical signaling pathways:

-

The System Xc-/GSH/GPX4 Axis: DFO has been shown to upregulate the expression of both the solute carrier family 7 member 11 (SLC7A11), the protein subunit of System Xc-, and GPX4.[2][4] By enhancing the components of this crucial antioxidant pathway, DFO bolsters the cell's ability to combat lipid peroxidation.

-

Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization: DFO can also stabilize HIF-1α, a transcription factor that plays a role in cellular adaptation to low oxygen conditions.[5] While the direct link between HIF-1α stabilization and ferroptosis inhibition is still under investigation, it is known to be involved in protective cellular responses.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies demonstrating the inhibitory effects of DFO on ferroptosis.

Table 1: Effect of this compound on Cell Viability in Ferroptosis Models

| Cell Type | Ferroptosis Inducer | DFO Concentration | Outcome | Reference |

| Primary Cortical Neurons | Erastin (50 µM) | 50 µM | Significantly rescued neurons from erastin-induced death (P < 0.001). | [2] |

| Biliary Tract Cancer Cells (CCC-5) | IKE (50 µM) | 20 µM | Partially reversed the reduction in cell viability. | [1] |

| Biliary Tract Cancer Cells (HuH-28) | RSL3 (10 µM) | 20 µM | Partially reversed the reduction in cell viability. | [1] |

| Bone Marrow MSCs | H₂O₂ (0.55 mM) | 5 µM | Increased cell viability from 53% to 78.67%. | [6] |

Table 2: Effect of this compound on Ferroptosis Markers

| Model System | Marker | DFO Treatment | Result | Reference |

| Rat Spinal Cord Injury | GPX4 protein | 100 mg/kg, i.p. | Markedly increased expression compared to SCI group (P < 0.001). | [4] |

| Rat Spinal Cord Injury | xCT (SLC7A11) protein | 100 mg/kg, i.p. | Effectively upregulated expression post-SCI (P < 0.001). | [4] |

| Rat Spinal Cord Injury | GSH levels | 100 mg/kg, i.p. | Robustly upregulated GSH levels (P < 0.001). | [4] |

| Rat Spinal Cord Injury | 4-HNE (lipid peroxidation) | 100 mg/kg, i.p. | Markedly decreased levels compared to SCI group (P < 0.001). | [4] |

| Irradiated Mouse Skin | 4-HNE (lipid peroxidation) | Topical application | Decreased to levels not significantly different from normal skin. | [7] |

| Rat Sepsis Model | MDA (lipid peroxidation) | Pre-treatment | Reduced MDA levels. | [8] |

| Al(mal)₃-induced Neurotoxicity in Rats | MDA (lipid peroxidation) | Co-treatment | Decreased MDA levels. | [9] |

| Al(mal)₃-induced Neurotoxicity in Rats | GSH levels | Co-treatment | Increased GSH levels. | [9] |

Table 3: IC50 Values of this compound

| Cell Line | Assay | IC50 Value | Reference |

| SK-N-MC (neuroblastoma) | MTT Assay (72 hrs) | 4.51 µM | [5] |

| miPS-LLCcm (cancer stem-like) | Cell Viability | > 100 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of DFO in ferroptosis inhibition.

Induction of Ferroptosis with Erastin

-

Cell Seeding: Plate cells (e.g., primary cortical neurons, HT-1080) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight to allow for adherence.

-

DFO Pre-treatment: Pre-treat cells with the desired concentration of DFO (e.g., 50 µM) for 12 hours.[2]

-

Erastin Treatment: Add erastin to the culture medium to a final concentration of 50 µM.[2]

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assessment: Measure cell viability using a standard method such as the MTT assay.

Measurement of Lipid ROS with C11-BODIPY 581/591

-

Cell Preparation: Culture cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy.

-

Staining: Incubate cells with 2 µM C11-BODIPY 581/591 in Hank's Balanced Salt Solution (HBSS) for 15 minutes at 37°C.

-

Washing: Remove the probe by washing the cells twice with HBSS.

-

Treatment: Induce ferroptosis with an appropriate inducer (e.g., RSL3 at 20 µM) in the presence or absence of DFO.

-

Imaging: Immediately acquire images using a fluorescence microscope or a high-content imaging system. The C11-BODIPY probe will shift its fluorescence emission from red (~591 nm) to green (~510 nm) upon oxidation.

-

Analysis: Quantify lipid ROS levels by calculating the ratio of the green to red fluorescence intensity.

Western Blotting for GPX4 and SLC7A11

-

Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 (e.g., 1:1000 dilution) and SLC7A11 (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR) for SLC7A11 and GPX4

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for SLC7A11 and GPX4. A typical reaction includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene such as GAPDH or β-actin.

Cell Viability Assay (MTT)

-

Cell Treatment: After treating the cells with a ferroptosis inducer and/or DFO in a 96-well plate, remove the culture medium.

-

MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the untreated control.

TUNEL Assay for Cell Death Detection

-

Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.

-

Washing: Wash the samples three times with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with DAPI.

-

Imaging: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.

-

Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).

Conclusion

This compound is a potent inhibitor of ferroptosis, acting primarily through the chelation of intracellular iron. This action disrupts the iron-dependent lipid peroxidation that is the hallmark of this cell death pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating ferroptosis and the therapeutic potential of DFO. Further research into the nuanced roles of DFO in modulating ferroptosis-related signaling pathways will continue to advance our understanding of this critical process and may lead to the development of novel therapeutic strategies for a range of diseases.

References

- 1. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells | PLOS One [journals.plos.org]

- 2. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | DFOM | ferroptosis inhibitor | TargetMol [targetmol.com]

- 4. Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Iron depletion with deferoxamine protects bone marrow-derived mesenchymal stem cells against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferroptosis Inhibition with Deferoxamine Alleviates Radiation-Induced Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deferoxamine attenuates sepsis-induced liver injury by suppressing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deferoxamine ameliorated Al(mal)3-induced neuronal ferroptosis in adult rats by chelating brain iron to attenuate oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Deferoxamine Mesylate: A Technical Guide to its Application as a Chemical Inducer of Hypoxia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferoxamine mesylate (DFO), a well-established iron chelator, is widely utilized in biomedical research as a potent chemical inducer of hypoxia. Its ability to mimic hypoxic conditions at the cellular and tissue level provides a valuable tool for investigating the physiological and pathological processes regulated by the hypoxia-inducible factor (HIF) signaling pathway. This technical guide provides an in-depth overview of the core principles of DFO-induced hypoxia, detailed experimental protocols for its application in in vitro and in vivo models, a summary of quantitative data, and a visualization of the key signaling pathways involved.

Introduction: The Mechanism of Deferoxamine-Induced Hypoxia

Under normoxic conditions, the alpha subunit of the master transcriptional regulator of the hypoxic response, Hypoxia-Inducible Factor-1 (HIF-1α), is continuously synthesized and rapidly degraded. This degradation is mediated by a class of iron-dependent and oxygen-sensitive enzymes known as prolyl hydroxylase domain enzymes (PHDs). PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation.

This compound exerts its hypoxia-mimicking effects by chelating intracellular iron (Fe³⁺), a critical cofactor for PHD activity.[1] By sequestering iron, DFO effectively inhibits PHDs, leading to the stabilization and accumulation of HIF-1α in the cytoplasm.[1] Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with its constitutively expressed binding partner, HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of a multitude of target genes, initiating a transcriptional program that orchestrates cellular adaptation to low oxygen conditions.[1] A key target of HIF-1 is the gene encoding for Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic cytokine.[1][2]

Quantitative Data on Deferoxamine-Induced Hypoxia

The following tables summarize the quantitative effects of this compound on HIF-1α stabilization and the expression of its downstream target, VEGF.

Table 1: In Vitro Dose-Response of Deferoxamine on HIF-1α Protein Levels

| Cell Line | DFO Concentration (µM) | Treatment Duration (hours) | Fold Increase in HIF-1α Protein | Citation(s) |

| Colorectal Cancer (HT29) | 0 | 24 | 1.0 | [3] |

| Colorectal Cancer (HT29) | 25 | 24 | >1.0 | [3] |

| Colorectal Cancer (HT29) | 50 | 24 | >1.0 | [3] |

| Colorectal Cancer (HT29) | 100 | 24 | Significant Increase | [3] |

| Colorectal Cancer (HT29) | 200 | 24 | No significant difference from 100 µM | [3] |

| Tongue Squamous Carcinoma (SCC-15) | 100 | 24 | Significant Increase | [4] |

Table 2: In Vivo Time-Course of Deferoxamine on HIF-1α and VEGF Expression in a Rat Model of Hypoxia-Ischemia

| Analyte | Time Post-DFO Treatment (hours) | Fold Increase vs. Sham Control | Citation(s) |

| HIF-1α Protein | 4 | ~4.03 | [5] |

| HIF-1α Protein | 8 | ~3.46 | [5] |

| HIF-1α mRNA | 4 | Significant Increase | [5] |

| HIF-1α mRNA | 8 | Significant Increase | [5] |

| VEGF-A Protein | 24 (Day 1) | Gradual Increase | [6] |

| VEGF-A Protein | 168 (Day 7) | Rebounded to a new high level | [6] |

Table 3: In Vitro Time-Course of Deferoxamine on VEGF Release from Adipose-Derived Mesenchymal Stem Cells

| DFO Concentration (µM) | Time (days) | VEGF Release vs. Control | Citation(s) |

| 120 | 1 | No significant difference | [7] |

| 120 | 3 | Significantly higher | [7] |

| 120 | 7 | Significantly higher | [7] |

Experimental Protocols

In Vitro Induction of Hypoxia with this compound

This protocol provides a general guideline for inducing a hypoxic response in cultured cells using DFO. Optimization of concentration and incubation time for specific cell types and experimental goals is recommended.

Materials:

-

This compound (DFO) powder

-

Sterile, deionized water or cell culture medium for reconstitution

-

Sterile 0.22 µm syringe filter

-

Cultured cells in appropriate vessels

-

Complete cell culture medium

Protocol:

-

Preparation of DFO Stock Solution:

-

In a sterile environment (e.g., a biological safety cabinet), prepare a stock solution of DFO. A common stock concentration is 100 mM in sterile water.

-

To prepare a 100 mM stock solution, dissolve 65.68 mg of DFO (MW: 656.79 g/mol ) in 1 mL of sterile water.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Prepare fresh complete cell culture medium containing the desired final concentration of DFO. For example, to achieve a final concentration of 100 µM, add 1 µL of a 100 mM DFO stock solution to 1 mL of culture medium.

-

Remove the existing medium from the cells and replace it with the DFO-containing medium.

-

Incubate the cells for the desired duration (typically 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assessment of Hypoxic Response

This protocol describes the detection of HIF-1α protein levels in DFO-treated cells by Western blotting.

Materials:

-

DFO-treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

After DFO treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with an appropriate lysis buffer on ice.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

This protocol outlines the measurement of VEGF mRNA levels in response to DFO treatment.

Materials:

-

DFO-treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for VEGF and a reference gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Protocol:

-

RNA Extraction:

-

Extract total RNA from DFO-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for VEGF and the reference gene.

-

Perform the qPCR reaction in a qPCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative expression of VEGF mRNA.

-

This protocol describes the visualization of HIF-1α translocation to the nucleus upon DFO treatment.

Materials:

-

Cells grown on coverslips

-

DFO-containing medium

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against HIF-1α

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Treatment and Fixation:

-

Treat cells grown on coverslips with DFO as described in section 3.1.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS and block with blocking buffer for 1 hour.

-

-

Antibody Staining:

-

Incubate the cells with the primary antibody against HIF-1α overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. Increased fluorescence in the nucleus of DFO-treated cells compared to the cytoplasm indicates HIF-1α nuclear translocation.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in deferoxamine-induced hypoxia and a typical experimental workflow.

Caption: Deferoxamine-induced HIF-1α signaling pathway.

Caption: Experimental workflow for DFO-induced hypoxia studies.

Conclusion

This compound serves as a reliable and accessible tool for inducing a chemical hypoxia response in a variety of research settings. By understanding its mechanism of action and employing standardized protocols, researchers can effectively utilize DFO to investigate the intricate roles of the HIF-1 signaling pathway in health and disease. This guide provides a foundational framework for the application of DFO as a hypoxia mimetic, empowering scientists to advance their research in fields such as cancer biology, regenerative medicine, and ischemic diseases.

References

- 1. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]

- 2. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of HIF-1α/VEGF-A pathway by deferoxamine ameliorates retinal hypoxia in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VEGF released by deferoxamine preconditioned mesenchymal stem cells seeded on collagen-GAG substrates enhances neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing Deferoxamine Mesylate for the Study of Iron-Dependent Enzymatic Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Deferoxamine Mesylate (DFO), a hexadentate siderophore originally isolated from Streptomyces pilosus, is a potent and specific iron-chelating agent. While clinically established for treating iron overload conditions, its high affinity for ferric iron (Fe³⁺) makes it an invaluable tool in research settings for elucidating the roles of iron in biological processes. This guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for using DFO to investigate iron-dependent enzymatic reactions, which are critical in fields ranging from oncology and neurobiology to regenerative medicine.

Core Mechanism of Action

DFO's utility as a research tool is rooted in its direct and specific mechanism: it chelates free iron, forming a stable, water-soluble complex called ferrioxamine. This complex is biologically inert and readily excreted from cells and the body, primarily via the kidneys. By sequestering intracellular labile iron, DFO effectively deprives iron-dependent enzymes of their essential metallic cofactor, leading to a functional inhibition that allows researchers to probe their physiological roles.

| Property | Value | Source(s) |

| Binding Specificity | Trivalent Ferric Iron (Fe³⁺) | |

| Binding Stoichiometry | ~8.5 mg of Fe³⁺ per 100 mg of DFO | |

| Resulting Complex | Ferrioxamine (water-soluble) | |

| Excretion Route | Primarily renal (urine), some via bile |

Key Iron-Dependent Enzymatic Pathways Modulated by DFO

DFO's iron-chelating activity serves as a powerful method to modulate several key enzymatic pathways.

Prolyl Hydroxylases and HIF-1α Stabilization

Perhaps the most common research application of DFO is as a hypoxia-mimetic agent. Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that is rapidly degraded under normoxic conditions. This degradation is initiated by a class of Fe(II)- and 2-oxoglutarate-dependent enzymes called HIF prolyl hydroxylases (PHDs).

By chelating intracellular iron, DFO inhibits PHD activity, preventing the hydroxylation and subsequent degradation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival. This controlled, artificial stabilization of HIF-1α allows for the precise study of hypoxic signaling pathways without altering oxygen levels.

Ribonucleotide Reductase and DNA Synthesis

Ribonucleotide reductase (RNR) is a critical iron-dependent enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in DNA synthesis. DFO treatment has been shown to decrease RNR activity by chelating the iron required for its catalytic function. This leads to a reduction in the intracellular pool of deoxyribonucleoside triphosphates, causing cell cycle arrest in the S phase and inhibiting proliferation. This makes DFO a useful tool for synchronizing cell cultures or studying the impacts of DNA synthesis inhibition.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated, iron-dependent cell death characterized by the accumulation of lipid peroxides. The process is driven by Fenton reactions, where free iron catalyzes the formation of highly reactive oxygen species (ROS). As a potent iron chelator, DFO is a well-established inhibitor of ferroptosis. It limits the bioavailability of catalytic iron, thereby preventing the Fenton reaction, reducing lipid peroxidation, and protecting cell membrane integrity.

Experimental Protocols

The following protocols provide a framework for using DFO in common research applications. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.

Protocol 1: In Vitro DFO Solution Preparation and Cell Treatment

This protocol outlines the steps for preparing DFO solutions and treating cultured cells to study its effects on iron-dependent processes.

Detailed Steps:

-

Solution Preparation :

-

Weigh this compound powder on a calibrated balance.

-

Dissolve in sterile water (preferred) or DMSO to create a concentrated stock solution (e.g., 100 mM). DFO solubility is ≥65.7 mg/mL in water and ≥29.8 mg/mL in DMSO.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions from the stock for each experiment.

-

-

Cell Culture Application :

-

Plate cells according to standard protocols for the specific cell line.

-

For most in vitro experiments, use DFO at a working concentration between 30–120 μM. The optimal concentration should be determined empirically through a dose-response experiment.

-

A Technical Guide to the Molecular Basis of Deferoxamine Mesylate's Neuroprotective Effects

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deferoxamine Mesylate (DFO), a hexadentate iron chelator approved by the FDA for treating iron overload, is gaining significant attention for its potent neuroprotective properties. Its therapeutic potential extends to acute neurological injuries such as stroke and spinal cord injury, as well as chronic neurodegenerative diseases like Alzheimer's and Parkinson's. The neuroprotective efficacy of DFO is not attributed to a single mode of action but rather a convergence of multiple, interconnected molecular mechanisms. This guide provides an in-depth exploration of these core pathways, including high-affinity iron chelation to mitigate oxidative stress, direct inhibition of the iron-dependent cell death pathway known as ferroptosis, stabilization of the master transcriptional regulator Hypoxia-Inducible Factor-1α (HIF-1α), and activation of the Nrf2-mediated endogenous antioxidant response. This document consolidates experimental findings, presents quantitative data for comparative analysis, details key experimental protocols, and provides visual diagrams of the critical signaling cascades.

Core Neuroprotective Mechanisms of Deferoxamine

The therapeutic action of DFO in the central nervous system is multifaceted. It intervenes at critical junctures of cellular stress and death pathways, primarily by modulating the pathological effects of excess iron.

Iron Chelation and Reduction of Oxidative Stress

The foundational mechanism of DFO is its potent and specific chelation of ferric iron (Fe³⁺). DFO is a hexadentate ligand, meaning it forms a highly stable, water-soluble complex called ferrioxamine by binding a single iron ion at multiple sites. This complex is then readily excreted from the body, effectively reducing the pool of labile, redox-active iron.

In neurological pathologies, excess iron is a potent catalyst for the production of highly damaging reactive oxygen species (ROS) through the Fenton reaction. This reaction cascade leads to widespread oxidative stress, characterized by lipid peroxidation, protein aggregation, and DNA damage, ultimately culminating in neuronal death. By sequestering free iron, DFO directly short-circuits this toxic process, providing a powerful antioxidant effect.

Methodological & Application

Application Notes and Protocols for Deferoxamine Mesylate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Deferoxamine Mesylate (DFO) stock solutions in cell culture applications. DFO is a potent iron chelator widely used to mimic hypoxic conditions by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), making it a valuable tool in cancer research, neuroscience, and studies on ischemia.[1][2][3][4]

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 656.79 g/mol (may vary by batch) | [5][6][7] |

| Appearance | White to off-white crystalline solid or powder | [6][8] |

| Solubility in Water | Up to 125 mg/mL (approx. 190 mM) | [1][5][7] |

| Solubility in DMSO | Up to 100 mg/mL (approx. 152 mM) | [1] |

| Storage of Solid | -20°C, protected from air and moisture | [6] |

| Storage of Stock Sol. | -20°C or -80°C in aliquots | [7][9] |

| Working Concentration | 1 µM - 500 µM (cell line dependent) | [1][7][9] |

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a sterile 100 mM stock solution of DFO in sterile water, a commonly used concentration for cell culture experiments.[9][10]

Materials:

-

This compound powder (e.g., Sigma-Aldrich, D9533)

-

Sterile, nuclease-free water (cell culture grade)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Sterile, light-protected microcentrifuge tubes for aliquoting

-

Vortex mixer

-

Analytical balance and weigh boat

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-warming: Allow the this compound powder vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of DFO powder. To prepare 10 mL of a 100 mM solution, you will need 65.68 mg of DFO (assuming a molecular weight of 656.79 g/mol ). Always check the batch-specific molecular weight on the product's Certificate of Analysis.[5]

-

Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to slightly yellowish.[11]

-

Volume Adjustment: Add sterile water to bring the final volume to 10 mL.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube to ensure sterility.[9]

-

Aliquoting: Dispense the sterile stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[9]

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for several months.

Preparation of Working Solution and Cell Treatment

This protocol outlines the dilution of the stock solution to a final working concentration for treating cells in culture.

Materials:

-

100 mM this compound stock solution

-

Complete cell culture medium appropriate for your cell line

-

Cultured cells ready for treatment

-

Sterile serological and micropipettes

Procedure:

-

Thawing: Thaw a single aliquot of the 100 mM DFO stock solution at room temperature.

-

Dilution: Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of the 100 mM stock solution.

-

Cell Treatment: Remove the existing medium from your cultured cells and replace it with the DFO-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 12-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[10]

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. It is advisable to perform a dose-response curve to identify the ideal concentration for your specific application.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of DFO. By chelating intracellular iron, DFO inhibits prolyl hydroxylase domain (PHD) enzymes, which require iron as a cofactor. This inhibition prevents the degradation of HIF-1α, leading to its accumulation, dimerization with HIF-1β, and subsequent translocation to the nucleus where it activates the transcription of target genes like VEGF.[3][4]

Caption: Mechanism of HIF-1α stabilization by Deferoxamine.

Experimental Workflow

The diagram below outlines the key steps for preparing a DFO stock solution for use in cell culture experiments.

Caption: Workflow for DFO stock solution preparation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Deferoxamine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]

- 4. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Biochemicals and Molecular Biology | Bio-Techne [bio-techne.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. lifetechindia.com [lifetechindia.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols: In Vivo Administration of Deferoxamine Mesylate in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Deferoxamine Mesylate (DFO) is a potent iron-chelating agent widely utilized in preclinical research involving rodent models. Its primary mechanism of action involves the binding of free iron, which plays a crucial role in various physiological and pathological processes. By sequestering iron, DFO effectively mimics a hypoxic state through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates genes involved in angiogenesis, erythropoiesis, and cell survival. This activity has led to its investigation in diverse therapeutic areas, including tissue ischemia, wound healing, neuroprotection, and radiation-induced injury. These application notes provide detailed protocols for the in vivo administration of DFO in rodent models, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize common dosage and administration parameters for this compound in various rodent models based on published studies.

Table 1: this compound Dosage and Administration Routes in Rodent Models

| Rodent Model | Route of Administration | Dosage | Frequency | Vehicle | Reference |

| Mice (CD-1 nude) | Direct Injection | 3 mg | Daily | Sterile PBS | |

| Transdermal Patch | 3 mg (1 mg/cm²) | Daily | Reverse Micelle Patch | ||

| Mice (C57) | Intranasal (IN) | ~100 mg/kg (2.4 mg/mouse) | Once daily before testing | 0.2x PBS (pH 6.0) | |

| Intraperitoneal (IP) | ~100 mg/kg (2.4 mg/mouse) | Once daily before testing | Saline (0.9% NaCl) | ||

| Rats (Aged Fischer 344) | Intramuscular (IM) | 50 mg/kg | Every 12 hours | Not Specified | |

| Rodent Models (General) | Intraperitoneal (IP) | 100 mg/kg | As indicated | Sterile PBS or saline | |

| Intravenous (IV) | Not to exceed 15 mg/kg/hr | As indicated | Sterile PBS or saline |

Table 2: this compound Solution Preparation and Storage

| Parameter | Recommendation |

| Solubility | ≥65.7 mg/mL in water; ≥29.8 mg/mL in DMSO |

| Vehicle | Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline |

| Preparation | Dissolve DFO in the chosen vehicle to the desired concentration. Filter-sterilize using a 0.22 µm filter for parenteral administration. |

| Storage | Aliquot and store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |

Experimental Protocols

Protocol 1: Subcutaneous Administration for Dermal Radiation-Induced Fibrosis in Mice

This protocol is adapted from studies investigating the effect of DFO on radiation-induced skin injury.

1. Animal Model:

-

Species: CD-1 nude immunodeficient mice.

2. Materials:

-

This compound powder.

-

Sterile Phosphate-Buffered Saline (PBS).

-

28-gauge syringes.

-

Irradiation equipment.

3. DFO Solution Preparation:

-

Dissolve this compound powder in sterile PBS to a concentration of 10 mg/mL (1 mg/100 µl).

-

Vortex until fully dissolved.

4. Administration Procedure:

-

Irradiate a defined area on the dorsum of the mice.

-

Administer a total of 300 µl (3 mg) of the DFO solution daily via direct subcutaneous injection into the irradiated area.

-

Divide the total volume into multiple small injections to cover the entire 1.5 x 2 cm irradiated area.

-

Continue treatment for the duration of the experimental period (e.g., prophylactic, during acute injury, or during chronic injury phase).

5. Endpoint Analysis:

-

Assess reactive oxygen species (ROS) levels in the tissue.

-

Perform histological analysis for dermal thickness and collagen content.

-

Conduct biomechanical testing for skin elasticity.

-

Measure vascularity changes.

Protocol 2: Intranasal Administration for Neuroprotection Studies in Mice

This protocol is based on studies evaluating the cognitive effects of DFO.

1. Animal Model:

-

Species: C57 mice.

2. Materials:

-

This compound salt.

-

Phosphate-Buffered Saline (PBS), 0.2x concentration, pH 6.0.

-

Pipette for intranasal delivery.

3. DFO Solution Preparation:

-

Prepare a 10% DFO solution in 0.2x PBS at pH 6.0. This corresponds to approximately 2.4 mg of DFO per dose for a mouse, or around 100 mg/kg.

4. Administration Procedure:

-

Acclimate the mice to handling and the intranasal delivery procedure over a period of 3 weeks to minimize stress.

-

Administer the DFO solution intranasally while the mouse is awake.

-

Deliver the dose 30 minutes prior to behavioral testing.

5. Endpoint Analysis:

-

Conduct behavioral tests to assess memory and cognitive function.

-

Collect brain tissue for biochemical analyses, such as measuring levels of HIF-1α and GSK-3β.

Protocol 3: Intramuscular Administration for Intracerebral Hemorrhage in Rats

This protocol is derived from studies investigating the therapeutic window of DFO in a rat model of intracerebral hemorrhage (ICH).

1. Animal Model:

-

Species: Aged male Fischer 344 rats.

2. Materials:

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Syringes for intramuscular injection.

-

Surgical equipment for ICH induction.

3. DFO Solution Preparation:

-

Prepare a solution of DFO in the chosen vehicle at a concentration suitable for delivering 50 mg/kg in a reasonable injection volume.

4. Administration Procedure:

-

Induce intracerebral hemorrhage via intra-caudate injection of autologous whole blood.

-

Initiate DFO treatment at various time points post-ICH (e.g., 2, 4, 12, 24, or 48 hours) to determine the therapeutic window.

-

Administer DFO at a dose of 50 mg/kg via intramuscular injection.

-

Administer subsequent injections every 12 hours for a specified duration (e.g., 7 days).

5. Endpoint Analysis:

-

Measure brain edema at an early time point (e.g., day 3 post-ICH).

-

Assess brain atrophy and neurological deficits at a later time point (e.g., day 56 post-ICH).

-

Conduct behavioral tests at various intervals post-ICH.

Visualizations

Signaling Pathway of this compound

Caption: Deferoxamine's mechanism of action.

Experimental Workflow for In Vivo DFO Administration

Application Note: Modeling Ischemic Conditions in Neuronal Cultures Using Deferoxamine Mesylate

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of cellular and molecular events culminating in neuronal cell death. Modeling these conditions in vitro is crucial for understanding the underlying pathophysiology and for the development of novel neuroprotective therapies. Deferoxamine mesylate (DFO), an iron chelator, is widely used to mimic ischemic conditions in cell culture by inducing a state of "chemical hypoxia." DFO chelates ferric iron, a cofactor for prolyl hydroxylases (PHDs), which are responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Inhibition of PHDs leads to the stabilization and accumulation of HIF-1α, a master transcriptional regulator that orchestrates the cellular response to low oxygen.[1][3][4] This response includes the upregulation of genes involved in glycolysis, angiogenesis, and cell survival.[5][6] This application note provides a detailed protocol for using DFO to model ischemic conditions in neuronal cultures, along with methods to assess the resulting cellular and molecular changes.

Principle

This compound acts as a hypoxia mimetic by chelating intracellular iron. This iron depletion inhibits the activity of prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions.[1] The resulting stabilization and nuclear translocation of HIF-1α leads to the transcriptional activation of hypoxia-responsive genes, effectively simulating the cellular response to ischemia.[4][5][7] The neuroprotective effects of DFO have been demonstrated in various models of neuronal injury.[8][9][10][11][12]

Experimental Overview

This protocol outlines the induction of chemical ischemia in primary neuronal cultures using DFO. Subsequent sections detail methods for assessing the consequences of this treatment, including quantification of cell death and analysis of the HIF-1α signaling pathway. The overall workflow is depicted below.

Caption: Experimental workflow for modeling ischemia with DFO.

Materials and Reagents

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

This compound (DFO) powder (Sigma-Aldrich, D9533 or equivalent)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium and B-27 supplement

-

Penicillin-Streptomycin solution

-

Poly-D-lysine coated culture plates

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

-

Caspase-3 Activity Assay Kit

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody: anti-HIF-1α

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

ECL Western Blotting Substrate

-

PVDF membrane

Detailed Experimental Protocols

Protocol 1: Induction of Chemical Ischemia with DFO

This protocol describes the preparation and application of DFO to induce hypoxic conditions in primary neuronal cultures.

-

Preparation of DFO Stock Solution:

-

Dissolve this compound powder in sterile, nuclease-free water to a stock concentration of 100 mM.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Cell Plating:

-

Plate primary neurons on poly-D-lysine coated plates at a suitable density for the intended downstream assays (e.g., 1 x 10^5 cells/well for a 96-well plate for viability assays; 1-2 x 10^6 cells/well for a 6-well plate for protein extraction).

-

Culture cells in appropriate media (e.g., Neurobasal medium with B-27 supplement) and allow them to adhere and mature for at least 7 days in vitro before treatment.

-

-

DFO Treatment:

-

On the day of the experiment, prepare working concentrations of DFO by diluting the stock solution in fresh, pre-warmed culture medium.

-

A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental goals. A common concentration range is 10-500 µM.[6][13]

-

Carefully remove the old medium from the cultured neurons and replace it with the DFO-containing medium.

-

Incubate the cells for the desired duration. Incubation times can range from 6 to 48 hours, depending on the endpoint being measured.[8][13]

-

| Parameter | Recommended Range | Notes |

| DFO Concentration | 10 µM - 500 µM | Optimal concentration is cell-type dependent.[6][13] |

| Incubation Time | 6 - 48 hours | Shorter times for HIF-1α stabilization, longer for cell death assays.[8][13] |

| Cell Type | Primary cortical or hippocampal neurons | Other neuronal cell lines can also be used. |

Table 1: DFO Treatment Parameters

Protocol 2: Assessment of Cell Viability and Apoptosis

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[14][15][16][17][18][19][20]

-

Sample Collection: At the end of the DFO treatment period, carefully collect 50 µL of the culture supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate.[14][20]

-

Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution.[15][18] Add 100 µL of the reaction mixture to each well containing the supernatant.[18]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][20]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[21][22][23][24]

-

Cell Lysis: After DFO treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the assay kit. Incubate on ice for 10 minutes.[24]

-

Lysate Collection: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.[24]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[25][24]

-

Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

| Assay | Principle | Measurement | Typical Outcome with DFO |

| LDH | Measures release of cytosolic enzyme from damaged cells.[14] | Absorbance at 490 nm.[15][20] | Increased cytotoxicity at higher concentrations and longer durations. |

| Caspase-3 | Detects activity of key apoptosis executioner enzyme.[25][22] | Absorbance at 405 nm.[25] | Increased apoptosis, particularly in models of neurotoxicity.[23] |

Table 2: Cell Viability and Apoptosis Assay Summary

Protocol 3: Western Blot for HIF-1α Detection

Western blotting is used to detect the stabilization and increased expression of HIF-1α protein following DFO treatment.[1][3][26][27]

-

Protein Extraction: Following DFO treatment, wash cells with ice-cold PBS and scrape them into RIPA lysis buffer containing protease and phosphatase inhibitors. To prevent HIF-1α degradation, work quickly and keep samples on ice.[3][27] The addition of cobalt chloride (CoCl₂) to the lysis buffer can also help stabilize HIF-1α.[1][28]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[26][27]

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[26]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:500 or 1:1000 dilution) overnight at 4°C.[26]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 or 1:10,000 dilution) for 1 hour at room temperature.[26]

-

Detection: Wash the membrane again and apply an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathway

DFO treatment mimics hypoxia by inhibiting prolyl hydroxylases (PHDs), which are iron-dependent enzymes. This leads to the stabilization of HIF-1α, its translocation to the nucleus, and subsequent dimerization with HIF-1β. The HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their expression. These target genes are involved in crucial cellular processes for adapting to low oxygen conditions, such as angiogenesis (e.g., VEGF) and glucose metabolism.[4][5]

Caption: DFO-induced HIF-1α signaling pathway.

Logical Relationships

The application of DFO to neuronal cultures initiates a series of events that can be used to model ischemic injury. The primary mechanism, iron chelation, leads to the molecular hallmark of hypoxia, HIF-1α stabilization. Depending on the concentration and duration of DFO exposure, this can result in either neuroprotective preconditioning or cytotoxic effects, which can be quantified by various cell health assays.

Caption: Logical flow from DFO treatment to cellular outcomes.

Troubleshooting

-

No/Weak HIF-1α Signal: HIF-1α is rapidly degraded.[3] Ensure lysis buffer contains protease inhibitors and samples are kept on ice. Consider using a lysis buffer supplemented with CoCl₂ for enhanced stabilization.[1][28] Load a higher amount of protein (at least 50 µg).[3]

-

High Variability in Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents. Include appropriate controls (untreated, vehicle, and maximum lysis) for normalization.

-

Unexpected Cell Death in Control Group: Check for contamination in the cell culture. Ensure the culture medium and supplements are not expired.

Conclusion

This compound provides a reliable and reproducible method for modeling ischemic conditions in neuronal cultures. By stabilizing HIF-1α, DFO treatment initiates a cellular response that mimics key aspects of the ischemic cascade. The protocols outlined in this application note offer a comprehensive framework for inducing chemical hypoxia and quantifying its effects on neuronal viability and signaling pathways, thereby providing a valuable tool for researchers in the fields of neuroscience and drug development.

References

- 1. bio-techne.com [bio-techne.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. docs.abcam.com [docs.abcam.com]

- 4. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection from Oxidative Stress–Induced Apoptosis in Cortical Neuronal Cultures by Iron Chelators Is Associated with Enhanced DNA Binding of Hypoxia-Inducible Factor-1 and ATF-1/CREB and Increased Expression of Glycolytic Enzymes, p21waf1/cip1, and Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Intranasal deferoxamine attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice [frontiersin.org]

- 8. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage [frontiersin.org]

- 10. The neuroprotective effect of deferoxamine in the hypoxic-ischemic immature mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Targeting Pro-Oxidant Iron with Deferoxamine as a Treatment for Ischemic Stroke: Safety and Optimal Dose Selection in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute course of deferoxamine promoted neuronal differentiation of neural progenitor cells through suppression of Wnt/β-catenin pathway: a novel efficient protocol for neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]

- 16. Measurements of cell death in neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]

- 18. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 19. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]

- 22. caspase3 assay [assay-protocol.com]

- 23. MPP⁺ Neuronal Cell Death Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 24. abcam.com [abcam.com]

- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 27. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 28. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Deferoxamine Mesylate (DFO) Treatment for Effective HIF-1α Stabilization

Audience: Researchers, scientists, and drug development professionals.

Abstract: Deferoxamine Mesylate (DFO), an FDA-approved iron chelator, is widely used as a hypoxia-mimetic agent to stabilize Hypoxia-Inducible Factor-1α (HIF-1α). By chelating intracellular iron, DFO inhibits the function of prolyl hydroxylase domain (PHD) enzymes, which are responsible for marking HIF-1α for proteasomal degradation under normoxic conditions. This stabilization allows HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of various target genes involved in angiogenesis, cell survival, and metabolism, such as Vascular Endothelial Growth Factor (VEGF). This application note provides a summary of effective DFO treatment durations and concentrations, detailed experimental protocols for its use, and visual diagrams of the associated signaling pathways.

Mechanism of Action: HIF-1α Regulation

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by iron-dependent PHD enzymes. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind, leading to ubiquitination and subsequent degradation of HIF-1α. DFO, by chelating iron, renders PHDs inactive. This prevents HIF-1α hydroxylation and degradation, causing its stabilization and accumulation, thereby mimicking a hypoxic state.

Caption: DFO-mediated HIF-1α stabilization pathway.

Application Data

The optimal duration and concentration of DFO treatment are cell-type and context-dependent. Below are summaries from various studies.

In Vitro Studies

| Cell Line | DFO Concentration | Treatment Duration | Key Findings | Reference |

| Neonatal Rat Brain | N/A (in vivo model) | 4, 8, 24 hours post-HI | HIF-1α protein peaked at 4h with DFO, earlier than the 8h peak without DFO. | |

| Human Colon Cancer | 0-200 µM | 48 hours | Dose-dependent increase in HIF-1α protein, with 100 µM being optimal. | |

| MDA-MB-231 (Breast) | Not specified | Not specified | DFO enhanced cell migration and invasion via ROS-dependent HIF-1α accumulation. | |

| Intestinal Stem Cells | Not specified | 6 hours | Peak expression of HIF-1α and Lgr5 at 6 hours post-treatment. | |

| MCF-7 (Breast) | 30, 100, 300 µM | 24, 48, 72 hours | Dose- and time-dependent effects on cell viability and iron homeostasis markers. | |

| Hepa 1-6 | 130 µM | 4 hours | Standard protocol for inducing HIF-1α expression for Western blot analysis. |

In Vivo Studies

| Animal Model | DFO Dosage & Administration | Treatment Duration | Key Findings | Reference |

| Neonatal Rats (P10) | Intraperitoneal injection | Single dose 30 min before HI | Upregulated HIF-1α and VEGF, peaking at 4h post-HI. | |

| MPTP-treated Mice | Intranasal administration | Not specified | Upregulated HIF-1α, VEGF, and TH protein expression. | |

| Rat SAH Model | Intraperitoneal injection | 3 days | Increased HIF-1α and VEGF-A expression, promoting new vessel formation. | |

| Hemophilic Mice | Not specified | 8 weeks | Limited development of hemophilic arthropathy via HIF-1α-BNIP3 mediated mitophagy. |

Experimental Protocols

Protocol 1: DFO Treatment of Cultured Cells

This protocol describes the general procedure for treating adherent mammalian cells with DFO to induce HIF-1α stabilization.

Materials:

-

This compound (DFO) powder (e.g., Sigma-Aldrich, Cat# D9533)

-

Sterile, nuclease-free water or PBS for reconstitution

-

Complete cell culture medium appropriate for the cell line

-

Adherent cells cultured in plates or flasks

Procedure:

-

DFO Stock Solution Preparation:

-

Prepare a fresh stock solution of DFO (e.g., 10-20 mM) by dissolving the powder in sterile water or PBS.

-

For example, to make a 13 mM stock, dissolve 8.54 mg of DFO (MW: 656.79 g/mol ) in 1 mL of sterile water.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Note: DFO solutions can be stored at -20°C for short periods, but fresh preparation is recommended for optimal activity.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 100 mm plates for protein extraction) to reach 70-80% confluency on the day of treatment.

-

-

DFO Treatment:

-

On the day of the experiment, aspirate the old medium from the cells.

-

Add fresh, pre-warmed complete medium containing the desired final concentration of DFO (e.g., 100-130 µM).

-

Gently swirl the plate to ensure even distribution.

-

Incubate the cells for the desired duration (e.g., 4 to 24 hours) under standard culture conditions (37°C, 5% CO₂). HIF-1α protein levels can peak as early as 4-8 hours.

-

-

Cell Harvesting:

-

Following incubation, proceed immediately to cell harvesting for downstream analysis (e.g., protein extraction for Western blotting or RNA isolation for RT-qPCR). Work quickly as the HIF-1α protein is labile.

-

Caption: General experimental workflow for DFO treatment and analysis.

Protocol 2: Western Blotting for HIF-1α Detection

This protocol is adapted for detecting the ~110-120 kDa HIF-1α protein.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 8% polyacrylamide)

-

PVDF or Nitro

Application of Deferoxamine Mesylate in 3D Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Deferoxamine mesylate (DFO), a potent iron-chelating agent, is increasingly recognized for its utility in 3D organoid culture systems. Organoids, self-organizing three-dimensional structures derived from stem cells, recapitulate the architecture and function of native organs, providing a powerful platform for disease modeling, drug screening, and regenerative medicine research. The application of DFO in this context is primarily centered on its ability to mimic hypoxic conditions and modulate cellular responses through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Mechanism of Action

The primary mechanism of this compound involves the chelation of ferric iron (Fe³⁺). Iron is an essential cofactor for prolyl hydroxylase domain (PHD) enzymes, which are responsible for the hydroxylation of HIF-1α subunits under normoxic conditions. This hydroxylation targets HIF-1α for proteasomal degradation. By chelating intracellular iron, DFO inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide range of genes involved in angiogenesis, cell proliferation, survival, and metabolism, effectively inducing a hypoxia-like state in the organoids.

Applications in 3D Organoid Culture

The ability of DFO to stabilize HIF-1α and mimic hypoxia has several key applications in 3D organoid culture systems:

-

Studying Hypoxia-Related Pathologies: Many diseases, including cancer and inflammatory bowel disease, are characterized by hypoxic microenvironments. DFO treatment of organoids provides a controlled and reproducible method to study the cellular and molecular responses to hypoxia in a physiologically relevant 3D model.

-

Enhancing Stem Cell Proliferation and Differentiation: In certain contexts, such as intestinal organoids, DFO-induced HIF-1α stabilization has been shown to activate intestinal stem cells (ISCs) and promote their proliferation. This can be valuable for expanding organoid cultures and for studying the role of hypoxia in tissue regeneration.

-

Cancer Research: In cancer organoids, DFO can be used to investigate the role of hypoxia in tumor progression, metastasis, and resistance to therapy. It allows for the study of hypoxia-induced changes in gene expression and signaling pathways in a patient-derived model.

-

Drug Screening: DFO-treated organoids can serve as a platform for screening drugs that target hypoxic cancer cells or modulate cellular responses to low oxygen conditions.

Quantitative Data Summary

The following table summarizes quantitative data from studies utilizing this compound in cell culture systems, which can be extrapolated for use in 3D organoid cultures.

| Parameter | Cell/Organoid Type | Concentration | Treatment Duration | Observed Effects | Reference |

| Gene Expression | Intestinal Stem Cells (forming organoids) | Not specified | 6 hours (peak expression) | Increased expression of Lgr5, HIF-1α, TLR4, MyD88, and TRIF. | |

| HIF-1α Stabilization | Human Tongue Squamous Cell Carcinoma Cells | 100 µmol/l | 24 hours | Significant increase in HIF-1α protein levels. | |

| Cell Growth Inhibition | HeLa Cells | 100 µM or higher | Not specified | Remarkable growth suppression. | |

| Cell Viability | Human Breast Cancer Cell Lines (MCF-7 & MDA-MB-231) | 1, 5, 10, 30, 100, or 300 µM | 24 and 48 hours | Dose-dependent effects on cell viability and apoptosis. |

Experimental Protocols

Protocol 1: Induction of Hypoxia-like State in 3D Organoids using this compound

This protocol describes the general procedure for treating established 3D organoids with DFO to induce a hypoxia-like state.

Materials:

-

Established 3D organoids in Matrigel or other suitable extracellular matrix

-

Organoid culture medium

-

This compound (DFO) powder

-

Sterile water or PBS for stock solution preparation

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile filter tips

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Preparation of DFO Stock Solution:

-

Under sterile conditions, dissolve DFO powder in sterile water to create a high-concentration stock solution (e.g., 100 mM).

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Treatment of Organoids:

-

Culture 3D organoids according to your standard protocol until they have reached the desired size and morphology.

-

Prepare fresh organoid culture medium containing the desired final concentration of DFO (e.g., 100 µM). This is achieved by diluting the stock solution directly into the medium.

-

Carefully remove the existing medium from the organoid culture plate without disturbing the Matrigel domes.

-

Gently add the DFO-containing medium to each well.

-

Incubate the organoids at 37°C and 5% CO₂ for the desired treatment duration (e.g., 12-24 hours).

-

-

Post-Treatment Analysis:

-

Following incubation, the organoids can be harvested for various downstream analyses, including:

-

RNA extraction and qRT-PCR: To analyze the expression of HIF-1α target genes.

-

Protein extraction and Western blotting: To assess the protein levels of HIF-1α and other relevant markers.

-

Immunofluorescence staining and microscopy: To visualize the localization of proteins of interest within the organoids.

-

Viability assays: To determine the effect of DFO on organoid viability.

-

-

Protocol 2: Assessment of this compound Effect on Organoid Viability

This protocol outlines a method to assess the viability of organoids after DFO treatment using a commercially available ATP-based assay.

Materials:

-

DFO-treated and control organoids in a multi-well plate

-

CellTiter-Glo® 3D Cell Viability Assay kit or similar

-

Plate reader capable of measuring luminescence

Procedure:

-

Equilibration:

-

Remove the plate containing the organoids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

-

Assay Reagent Preparation:

-

Prepare the CellTiter-Glo® 3D Reagent according to the manufacturer's instructions.

-

-

Lysis and Luminescence Measurement:

-

Add

-